molecular formula C6H4ClF3N2S B3030563 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine CAS No. 919116-36-2

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Cat. No. B3030563
CAS RN: 919116-36-2
M. Wt: 228.62
InChI Key: GUSJNAFRAQDVEV-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H5ClN2S and a molecular weight of 160.62 g/mol . It is used as a building block in medicinal chemistry synthesis . This compound has been utilized in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-methylsulfanylpyrimidine . The SMILES representation is CSC1=NC=CC (Cl)=N1 . The InChI Key is DFOHHQRGDOQMKG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It is not miscible or difficult to mix in water . It has a melting point of approximately -2°C, a boiling point of 118°C to 120°C (9mmHg), and a flash point greater than 110°C (230°F) . The refractive index is 1.600 . It has a density of 1.38 .

Scientific Research Applications

Building Block in Medicinal Chemistry Synthesis

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is used as a building block in medicinal chemistry synthesis . This means it serves as a starting material or an intermediate in the synthesis of a variety of complex organic molecules. Its unique structure and reactivity make it a valuable tool in the development of new drugs and therapies.

Synthesis of Marine Alkaloid Variolin B1

This compound is used in the total synthesis of the marine alkaloid variolin B1 . Variolin B1 is a natural product isolated from marine sponges that has shown potent anti-cancer activity. The ability to synthesize variolin B1 in the lab using 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine could potentially lead to new cancer treatments.

Synthesis of 2-Hydroxy-4-pyrimidinecarboxylic Acid

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is also used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid . This compound is a pyrimidine derivative, a class of organic compounds that are important in the field of medicinal chemistry due to their wide range of biological activities.

Synthesis of 2,4-Disubstituted Pyrimidines

This compound is used in the synthesis of 2,4-disubstituted pyrimidines . These are a novel class of KDR kinase inhibitors. Kinase inhibitors are important in the treatment of cancer as they can block certain proteins that contribute to the growth of cancer cells.

Safety and Hazards

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is moisture sensitive . It should be stored away from oxidizing agents, bases, water/moisture, heat, and light . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas and kept refrigerated . It has a UN Number of UN1760 .

properties

IUPAC Name

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSJNAFRAQDVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729296
Record name 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919116-36-2
Record name 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.50 g, 11.5 mmol) in THF (50 mL) in an ice bath under nitrogen was added zinc(II) chloride (1.0 M in ether, 13.8 mL, 13.8 mmol) dropwise. The mixture was stirred in the ice bath for two hours, then sodium methanethiolate (0.888 g, 12.7 mmol) was added. The mixture was stirred overnight, allowing the reaction to slowly come to room temperature. After 18 hours the reaction was quenched with 2 M HCl (15 mL), and the organics removed by evaporation under reduced pressure. The aqueous residue was diluted with brine (15 mL), and extracted with DCM (3×30 mL). The combined organic phases were dried (phase separator) and carefully evaporated to give a pale yellow oil. Chromatography (2×40 g silica cartridge, 0-20% DCM/n-hexane) followed by carefully evaporation of solvent (40° C.@400 mmHg then room temperature@200 mmHg) gave the title compound (I11) (2.149 g, 82% yield) as a colourless oil; 1H NMR (600 MHz, CDCl3) δ 8.66 (s, 1H), 2.61 (s, 3H). LCMS Method C: rt: 7.95 min; m/z 229.1 [M+H]+, Note: I11 is volatile.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.888 g
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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